Product packaging for DL-GLUTAMIC ACID (2,3,3,4,4-D5)(Cat. No.:)

DL-GLUTAMIC ACID (2,3,3,4,4-D5)

Cat. No.: B1580178
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Glutamic Acid (2,3,3,4,4-D5) is a high-purity, deuterated isotopologue of glutamic acid, where five hydrogen atoms have been replaced by the stable isotope deuterium. This compound serves as a critical internal standard in quantitative mass spectrometry and HPLC analysis, enabling precise and accurate measurement of endogenous glutamic acid levels in complex biological samples. Its primary research value lies in metabolomics and pharmacokinetic studies, where it is used to trace glutamic acid metabolism, investigate neurotransmitter dynamics, and monitor drug interactions within key biochemical pathways such as the citric acid cycle and glutathione metabolism . Glutamic acid itself is a fundamental amino acid involved in numerous physiological processes, acting as the most abundant excitatory neurotransmitter in the vertebrate nervous system and a key metabolite in cellular energy production and nitrogen disposal . The incorporation of five deuterium atoms at the 2,3,3,4,4 positions provides a significant mass shift from the native compound, minimizing spectral interference and ensuring reliable quantification. This makes DL-Glutamic Acid (2,3,3,4,4-D5) an indispensable tool for advancing research in neuroscience, metabolic disorders, and drug development. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Weight

152.2

Purity

98%

Origin of Product

United States

Advanced Analytical Techniques Utilizing Dl Glutamic Acid 2,3,3,4,4 D5

Mass Spectrometry (MS) Applications in Deuterium (B1214612) Tracing and Quantification

Mass spectrometry stands out as a primary technique for the analysis of stable isotope-labeled compounds. The deliberate increase in mass of DL-GLUTAMIC ACID (2,3,3,4,4-D5) allows it to be easily distinguished from its naturally occurring, or "light," counterpart, while retaining nearly identical chemical and physical properties. This distinction is the cornerstone of its application in MS-based quantitative and tracing studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Isotopomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile compounds, including amino acids, after appropriate derivatization. In metabolic studies, DL-GLUTAMIC ACID (2,3,3,4,4-D5) can be introduced to biological systems to trace the metabolic fate of glutamic acid. As the labeled glutamic acid is processed through various biochemical pathways, the deuterium atoms are incorporated into downstream metabolites.

GC-MS analysis of extracts from these systems allows for the separation of various metabolites. The mass spectrometer then detects the mass-to-charge ratio of these compounds, making it possible to identify which metabolites have incorporated the deuterium label and to what extent. This provides a detailed map of metabolic pathways and fluxes. researchgate.net The analysis of mass isotopomer distributions—molecules that differ only in their isotopic composition—provides rich data for metabolic flux analysis. researchgate.net However, accurate quantification can be challenged by matrix effects, where other compounds in a complex biological sample can suppress or enhance the signal of the target analyte. nih.gov

Table 1: Hypothetical GC-MS Isotopomer Data for a Tracer Experiment

Metabolite Unlabeled Mass (Da) Labeled Mass (Da) Mass Shift (m/z) Interpretation
Glutamic Acid (as TBDMS derivative) 463.2 468.2 +5 Direct measurement of the tracer.
Alpha-Ketoglutarate (as TBDMS derivative) 446.2 450.2 +4 Indicates conversion of labeled glutamate (B1630785) via transamination/deamination.

Note: This table is illustrative, based on the principles of metabolic tracing. Actual masses depend on the derivatization agent used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing non-volatile compounds like amino acids in their native form, often without the need for derivatization. nih.gov In a typical quantitative workflow, a known quantity of DL-GLUTAMIC ACID (2,3,3,4,4-D5) is added to a biological sample as an internal standard. wur.nl

During analysis, the labeled standard co-elutes with the endogenous, unlabeled glutamic acid. The mass spectrometer is set to monitor specific mass transitions for both the light (endogenous) and heavy (labeled) forms. Because the labeled standard experiences the same sample preparation losses and ionization suppression or enhancement as the analyte, the ratio of their signals allows for highly accurate and precise quantification of the endogenous glutamic acid concentration. wur.nlresearchgate.net A 2021 study successfully used glutamic acid-d5 as an internal standard to quantify glutamic acid in human plasma, demonstrating the method's robustness and sensitivity. wur.nl

Qualitatively, the appearance of the +5 mass shift in other metabolites can confirm their biochemical relationship to glutamic acid, helping to elucidate metabolic pathways.

High-Resolution Mass Spectrometry and Orbitrap Technologies for Precise Isotopocule Analysis

High-resolution mass spectrometry (HRMS), particularly using technologies like the Orbitrap, provides exceptional mass accuracy and resolving power. This capability is crucial for isotopologue analysis, where the precise differentiation of molecules with very small mass differences is necessary.

When analyzing samples from tracer studies involving DL-GLUTAMIC ACID (2,3,3,4,4-D5), HRMS can resolve the distinct isotopic peaks of the labeled compound from the natural isotopic abundance of the unlabeled analyte and other potential isobaric interferences. nih.gov This precision allows for a more accurate determination of the fractional enrichment of the label in various metabolites, which is critical for calculating metabolic fluxes. nih.gov The ability to obtain a full scan with high resolution allows for the comprehensive analysis of all isotopologues present in a sample simultaneously, providing a detailed snapshot of the metabolic state.

Table 2: Comparison of Unlabeled and Labeled Glutamic Acid Masses

Compound Chemical Formula Average Molecular Weight Monoisotopic Mass
DL-Glutamic Acid C₅H₉NO₄ 147.13 g/mol 147.05316 u

Data sourced from NIST and supplier information. isotope.comnist.gov

Application of DL-GLUTAMIC ACID (2,3,3,4,4-D5) as an Internal Standard for Metabolite Quantification

The use of stable isotope-labeled compounds as internal standards is the gold standard for quantitative mass spectrometry. wur.nl DL-GLUTAMIC ACID (2,3,3,4,4-D5) is an ideal internal standard for the quantification of glutamic acid and related metabolites for several key reasons. caymanchem.comsigmaaldrich.com

Its chemical and physical properties are virtually identical to the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution is critical for correcting matrix effects, which are a major source of variability in complex samples. nih.gov However, its five-dalton mass difference makes it easily distinguishable by the mass spectrometer. sigmaaldrich.com This allows for the calculation of a precise ratio between the known concentration of the spiked standard and the unknown concentration of the native analyte, correcting for variations in sample handling and instrument response. A study developing a method for the simultaneous determination of GABA and glutamic acid in human plasma utilized glutamic acid-d5 for this purpose, highlighting its suitability. wur.nl

Table 3: Characteristics of DL-GLUTAMIC ACID (2,3,3,4,4-D5) as an Internal Standard

Property Characteristic Advantage in Quantitative MS
Chemical Behavior Nearly identical to endogenous glutamic acid. Co-elutes with the analyte, ensuring it experiences the same matrix effects and sample preparation losses.
Mass-to-Charge Ratio Distinctly different from the analyte (M+5). sigmaaldrich.com Allows for simultaneous but separate detection by the mass spectrometer, preventing signal overlap.
Isotopic Purity High isotopic enrichment (typically >97%). isotope.comsigmaaldrich.com Minimizes interference from the standard at the mass of the analyte, ensuring accurate quantification.

| Presence in Sample | Not naturally present in biological samples. | The signal is entirely from the known amount of standard added, providing a reliable reference. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracing and Biomolecular Studies

While mass spectrometry excels at detecting the incorporation of stable isotopes, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information, particularly regarding the exact position of the labels within a molecule. isotope.comisotope.com

1H NMR and 2H NMR for Positional Deuterium Enrichment Determination

The specific placement of deuterium atoms in DL-GLUTAMIC ACID (2,3,3,4,4-D5) can be verified and studied using both proton (¹H) and deuterium (²H) NMR.

In ¹H NMR, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the spectrum. For DL-GLUTAMIC ACID (2,3,3,4,4-D5), the proton signals at the C2, C3, and C4 positions would be absent or significantly reduced compared to the spectrum of unlabeled glutamic acid. The small scalar coupling between the remaining protons and the neighboring deuterons can also cause a slight change or broadening of adjacent peaks. nih.gov

Conversely, ²H NMR directly detects the deuterium nuclei. The spectrum will show signals whose chemical shifts correspond to the positions of the deuterium atoms (C2, C3, and C4). nih.govsigmaaldrich.com This provides direct evidence of the labeling pattern. For highly deuterated compounds where residual proton signals are very weak, ²H NMR is a powerful alternative for structure verification and enrichment determination. sigmaaldrich.com The peak area ratio in a ²H NMR spectrum can be used to quantify the deuterium enrichment at specific sites. nih.gov This positional information is invaluable for detailed metabolic flux analysis, as it can reveal the specific enzymatic reactions a molecule has undergone.

Table of Mentioned Compounds

Compound Name
DL-GLUTAMIC ACID (2,3,3,4,4-D5)
DL-Glutamic Acid
Alpha-Ketoglutarate
Succinate (B1194679)
Gamma-aminobutyric acid (GABA)

Multi-Nuclear NMR (e.g., 13C-NMR in conjunction with 2H-labeling) for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular reactions, providing a detailed snapshot of cellular metabolism. wikipedia.orgnih.gov The use of stable isotopes, such as Carbon-13 (¹³C), is central to MFA. nih.govmedchemexpress.com By supplying cells with a ¹³C-labeled substrate like [U-¹³C₆]glucose or [U-¹³C₅]glutamine, researchers can trace the path of carbon atoms through metabolic networks using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. vanderbilt.eduyoutube.com However, relying on a single type of isotope can sometimes provide an incomplete picture, especially in complex systems with parallel or cyclical pathways.

The integration of deuterium (²H) labeling, in conjunction with ¹³C labeling, offers a more sophisticated approach to resolving metabolic fluxes. This multi-nuclear NMR strategy leverages the distinct properties of both isotopes to gain complementary information. vanderbilt.edu DL-GLUTAMIC ACID (2,3,3,4,4-D5), a deuterated form of glutamic acid, serves as a valuable tracer in such studies. Glutamate is a key metabolite, linking amino acid metabolism with the Tricarboxylic Acid (TCA) cycle via α-ketoglutarate. nih.gov

When cells are supplied with both ¹³C-labeled primary substrates (e.g., glucose) and a deuterated tracer like DL-GLUTAMIC ACID (2,3,3,4,4-D5), the resulting labeling patterns in downstream metabolites are analyzed. The ¹³C label tracks the carbon backbone transitions, while the ²H label from the deuterated glutamic acid provides insights into specific reaction steps and pathway utilization. For example, the use of ²H and ¹³C tracers has been effectively applied to assess the contributions of multiple pathways to compartment-specific production of vital cofactors. vanderbilt.edu

A key advantage of this dual-labeling approach is the enhanced resolution of complex metabolic networks. In studies of mammalian systems, combined ²H/¹³C flux analysis has been used to build multi-tissue metabolic models, such as for the liver and kidney, to quantify tissue-specific fluxes with high precision. nih.gov By analyzing the mass isotopomer distributions of metabolites like glutamate, researchers can distinguish between different pathways of glucose production and oxidative metabolism. nih.gov The use of multiple isotope tracers provides more constraints for computational models, leading to more accurate and robust flux estimations than could be achieved with ¹³C alone. vanderbilt.edu

Table 1: Comparison of Isotopic Tracer Strategies in Metabolic Flux Analysis (MFA)

Tracer Strategy Description Information Gained Typical Application
Single ¹³C Tracer Cells are fed a single ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine. vanderbilt.edu Provides primary carbon-transition information for central carbon metabolism. nih.gov Quantifying fluxes in glycolysis and the TCA cycle. vanderbilt.edu
Parallel ¹³C Tracers Separate experiments are run with different ¹³C-labeled tracers. Allows for a more comprehensive mapping of intersecting pathways by combining datasets. Resolving fluxes through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) vs. glycolysis.
¹³C and ¹⁵N Tracers A ¹³C-labeled carbon source (e.g., glucose) and a ¹⁵N-labeled nitrogen source (e.g., glutamine) are used. medchemexpress.com Simultaneously tracks carbon and nitrogen metabolism. Studying amino acid biosynthesis and nitrogen assimilation pathways.
Multi-Nuclear (¹³C and ²H) A ¹³C-labeled substrate is used with a ²H-labeled compound, such as deuterated water or DL-GLUTAMIC ACID (2,3,3,4,4-D5). vanderbilt.edunih.gov Provides complementary data on carbon transitions and specific enzymatic reactions or redox metabolism. Enhances flux resolution in complex and compartmentalized systems. vanderbilt.edunih.gov Dissecting compartmentalized metabolism (e.g., mitochondrial vs. cytosolic) and quantifying tissue-specific fluxes in multi-organ systems. nih.gov

Applications in Biomolecular Structure and Dynamics Studies (e.g., proteins with labeled amino acids)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. However, for proteins larger than ~25 kDa, solution NMR spectra suffer from severe signal overlap and line broadening due to slow molecular tumbling, which leads to efficient spin relaxation. northwestern.eduutoronto.ca A powerful strategy to overcome this size limitation is the use of deuterium (²H) labeling, where DL-GLUTAMIC ACID (2,3,3,4,4-D5) can be used as a building block. utoronto.canih.gov

The technique involves expressing a target protein in a medium where hydrogen is largely replaced by deuterium (e.g., in D₂O). This results in the incorporation of deuterated amino acids into the protein structure. protein-nmr.org.uk The primary benefit of this "perdeuteration" stems from the magnetic properties of deuterium. The magnetogyric ratio of a deuteron is 6.5 times smaller than that of a proton, which drastically reduces the efficiency of dipolar relaxation pathways—the main cause of line broadening in large proteins. acs.org By replacing most of the non-exchangeable protons with deuterons, the remaining protons (typically the amide protons, which can be back-exchanged) yield NMR spectra with significantly improved resolution and sensitivity. northwestern.eduprotein-nmr.org.uk

Incorporating specific deuterated amino acids like DL-GLUTAMIC ACID (2,3,3,4,4-D5) is a key part of advanced isotopic labeling schemes. By growing bacteria in D₂O-based media supplemented with specific protonated or deuterated amino acids, researchers can precisely control the labeling pattern of the resulting protein. utoronto.caresearchgate.net For example, a highly deuterated protein can be produced with protons only at select amino acid side chains or methyl groups. nih.gov This spectral simplification allows for the unambiguous assignment of signals and the study of specific sites within a large protein complex. utoronto.ca

These advanced labeling strategies have been critical for determining the solution structures of proteins up to and exceeding 30 kDa. utoronto.caannualreviews.org Furthermore, deuterium labeling is essential for studying protein dynamics. By analyzing the relaxation properties of the remaining protons or the deuterium nuclei themselves, scientists can probe motions in protein side chains and backbones across a wide range of timescales, providing insights into protein folding, enzyme catalysis, and molecular recognition. annualreviews.orgnih.govnih.gov

Table 2: Research Findings from NMR Studies Utilizing Deuterated Proteins

Protein System Labeling Strategy NMR Technique(s) Key Research Findings
Enzyme I (N-terminal domain, 30 kDa) Uniform ¹⁵N-labeling in a ~90% uniformly deuterated background. utoronto.caannualreviews.org 2D ¹⁵N-¹H HSQC Demonstrated dramatic improvement in spectral resolution and sensitivity upon deuteration, enabling structural studies of a larger protein. utoronto.caannualreviews.org
Malate (B86768) Synthase G (MSG, 82 kDa) Perdeuteration with specific protonation of Ile, Leu, and Val methyl groups. Methyl-TROSY NMR Allowed for the study of ligand binding and conformational changes in a large enzyme by focusing on signals from key methyl groups in the hydrophobic core.
DsbB (Membrane Protein) Perdeuteration with back-exchange of amide protons. 3D ¹H-detected solid-state NMR Enabled resonance assignment and structural investigation of a membrane protein in a lipid environment, where high-resolution data is challenging to obtain. acs.org
Amyloid-β Fibrils Site-specific deuterium labeling of side chains. Static ²H solid-state NMR Characterized the dynamics (e.g., jump motions, rotations) of specific amino acid side chains within amyloid fibrils, providing insight into fibril structure and stability. nih.gov

Applications of Dl Glutamic Acid 2,3,3,4,4 D5 in Metabolic Pathway Elucidation and Flux Analysis

Fundamental Principles of Metabolic Flux Analysis (MFA) with Deuterium (B1214612) Tracers

Metabolic Flux Analysis (MFA) is an experimental technique used to quantify the rates (fluxes) of intracellular metabolic reactions. wikipedia.org Since these fluxes cannot be measured directly, MFA employs stable isotope tracers, such as deuterium-labeled compounds, to follow the flow of atoms through a metabolic network. nih.gov The core principle is that the isotopic labeling pattern of a downstream metabolite is determined by the fluxes of the pathways that produced it. nih.gov

When a cell is supplied with a deuterium-labeled substrate like DL-GLUTAMIC ACID (2,3,3,4,4-D5), the deuterium atoms are incorporated into subsequent metabolites. By measuring the distribution of these heavy isotopes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to the production of a specific metabolite. wikipedia.org The central concept of MFA is that under steady-state conditions, the labeling pattern of a product is the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This allows for the calculation of relative flux rates through converging or branching pathways. nih.gov While 13C is a common tracer, the MFA framework is also robustly applied using 2H (deuterium) and 15N tracers. nih.gov

Table 1: Core Principles of Metabolic Flux Analysis (MFA)

PrincipleDescriptionSource
Tracer-Based Approach Utilizes stable isotope-labeled compounds (e.g., containing 2H, 13C, 15N) to trace atomic transitions through metabolic pathways. nih.gov, medchemexpress.com
Flux Quantification Aims to determine the in vivo rates of metabolic reactions, which are not directly measurable. wikipedia.org
Isotopic Labeling Patterns The distribution of isotopes in metabolites is measured, providing information that reflects the underlying metabolic fluxes. nih.gov, wikipedia.org
Flux-Weighted Average The labeling pattern of a metabolite formed from multiple pathways is the flux-weighted average of the labeling of its precursors. nih.gov
Steady-State Assumption In many MFA applications, it is assumed the metabolic system is at a metabolic and isotopic steady state to simplify calculations. nih.gov

Tracing Carbon and Nitrogen Fluxes in Central Metabolism

DL-GLUTAMIC ACID (2,3,3,4,4-D5) serves as an ideal tracer for central carbon and nitrogen metabolism due to glutamate's position as a key node connecting several major pathways.

The Tricarboxylic Acid (TCA) cycle is a central hub for energy production and biosynthesis. wikipedia.org DL-GLUTAMIC ACID (2,3,3,4,4-D5) can enter the TCA cycle after being converted to α-ketoglutarate, a key intermediate. cam.ac.uk This conversion is catalyzed by enzymes such as glutamate (B1630785) dehydrogenase or transaminases. nih.gov

Once the deuterated α-ketoglutarate enters the cycle, the deuterium labels are passed to subsequent intermediates. For example, studies using deuterium-labeled substrates have shown that the label can be tracked into downstream products like glutamine, which is in rapid exchange with glutamate. nih.govmeduniwien.ac.at By analyzing the isotopic enrichment in TCA cycle intermediates and related compounds, researchers can quantify the rate of the TCA cycle and understand its dynamics under various conditions. cam.ac.uknih.gov For instance, reduced labeling in glutamate and glutamine (often measured together as Glx) can indicate diminished TCA cycle activity. cam.ac.uk It is also important to note that some deuterium labels may be lost to water (HDO) at specific enzymatic steps within the cycle, such as the conversion of succinate (B1194679) to fumarate (B1241708) and malate (B86768) to oxaloacetate, which provides additional information about the metabolic processing. nih.govmeduniwien.ac.at

Table 2: Fate of Deuterium Labels from DL-GLUTAMIC ACID (2,3,3,4,4-D5) in the TCA Cycle

StepReactionFate of Deuterium LabelSource
1. Entry Glutamate → α-KetoglutarateThe D5-labeled glutamate is converted to D4-α-ketoglutarate (assuming loss of the deuteron (B1233211) at C2 during transamination or oxidative deamination). nih.gov
2. Cycle Progression α-Ketoglutarate → Succinyl-CoA → SuccinateThe deuterium labels are carried through the subsequent steps of the TCA cycle. cam.ac.uk
3. Label Exchange/Loss Succinate → Fumarate → Malate → OxaloacetateDeuterons can be exchanged with protons from water in these steps, leading to a measurable increase in labeled water (HDO). nih.gov, meduniwien.ac.at
4. Biosynthetic Exit α-Ketoglutarate ↔ Glutamate ↔ GlutamineThe labeled α-ketoglutarate pool is in rapid exchange with glutamate and glutamine pools, allowing the label to appear in Glx. cam.ac.uk, nih.gov

Glutaminolysis is a metabolic pathway where glutamine is converted to glutamate, which is then catabolized to fuel cellular processes. mdpi.com This pathway is particularly important in rapidly proliferating cells, such as cancer cells, which rely on glutamine as a major source of carbon and nitrogen. mdpi.comnih.gov The key steps involve the conversion of glutamine to glutamate by glutaminase (B10826351) (GLS) and the subsequent conversion of glutamate to α-ketoglutarate, which enters the TCA cycle. nih.gov

By supplying cells with DL-GLUTAMIC ACID (2,3,3,4,4-D5), researchers can directly trace the flux of glutamate into the TCA cycle. This allows for the quantification of the cell's reliance on glutamate as an anaplerotic substrate (a molecule that replenishes TCA cycle intermediates). nih.gov Furthermore, it enables the study of the reversibility of the glutamate-to-α-ketoglutarate reaction and its contribution to the synthesis of other amino acids and biosynthetic precursors. mdpi.com

Central carbon metabolism involves a complex interplay between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. youtube.com Glycolysis breaks down glucose into pyruvate, which can then enter the TCA cycle as acetyl-CoA. youtube.com The PPP runs parallel to glycolysis and is a major source of NADPH and precursors for nucleotide synthesis. jackwestin.comkhanacademy.org These pathways are interconnected through shared intermediates like glucose-6-phosphate and glyceraldehyde-3-phosphate. youtube.com

Using DL-GLUTAMIC ACID (2,3,3,4,4-D5) to probe the TCA cycle can reveal how these other pathways adapt to metabolic perturbations. For example, if glycolytic flux is inhibited, cells may increase their reliance on glutaminolysis to maintain TCA cycle function. This increased reliance would be observable as a higher incorporation of deuterium from labeled glutamate into TCA cycle intermediates. cam.ac.uk Conversely, by observing the labeling patterns derived from the deuterated glutamate, researchers can infer changes in the efflux from the TCA cycle that provides precursors for processes linked to glycolysis (like gluconeogenesis) or the PPP. nih.gov

Elucidation of Anaplerotic and Cataplerotic Pathways Using DL-GLUTAMIC ACID (2,3,3,4,4-D5)

The concentration of TCA cycle intermediates must be maintained for proper cellular function. wikipedia.org Anaplerotic reactions replenish these intermediates, while cataplerotic reactions remove them for use in biosynthesis. wikipedia.orgyoutube.com Glutamate is a key player in these processes.

The conversion of glutamate to α-ketoglutarate is a primary anaplerotic reaction that "fills up" the TCA cycle. wikipedia.orgfiveable.me By using DL-GLUTAMIC ACID (2,3,3,4,4-D5) as a tracer, the rate of this specific anaplerotic flux can be precisely measured. The appearance of deuterium in intermediates like succinate, malate, and oxaloacetate directly reflects the contribution of glutamate to maintaining the TCA cycle pool. fiveable.me

Conversely, TCA cycle intermediates are substrates for cataplerotic pathways. For example, α-ketoglutarate can be used to synthesize other amino acids like proline and arginine, or purines. youtube.com Oxaloacetate can be used for the synthesis of aspartate, other amino acids, and pyrimidines. youtube.com When the TCA cycle is traced with D5-glutamic acid, the flow of deuterium into these biosynthetic products can be monitored, allowing for the quantification of cataplerotic fluxes. This balance between anaplerosis and cataplerosis is crucial for metabolic homeostasis. wikipedia.org

Table 3: Anaplerotic and Cataplerotic Reactions Involving the Glutamate/α-Ketoglutarate Axis

Reaction TypeReactionMetabolic RoleSource
Anaplerotic Glutamate → α-KetoglutarateReplenishes the TCA cycle intermediate pool, providing carbon for energy metabolism. wikipedia.org, fiveable.me
Anaplerotic Aspartate → OxaloacetateReplenishes oxaloacetate via transamination. fiveable.me
Cataplerotic α-Ketoglutarate → Glutamate, Proline, ArginineDrains α-ketoglutarate from the TCA cycle for amino acid biosynthesis. youtube.com
Cataplerotic α-Ketoglutarate → PurinesUses the carbon skeleton of α-ketoglutarate for nucleotide biosynthesis. youtube.com
Cataplerotic Oxaloacetate → Aspartate, PyrimidinesDrains oxaloacetate from the TCA cycle for amino acid and nucleotide biosynthesis. youtube.com

Kinetic Analysis of Enzyme Activities and Metabolic Shunts

The use of heavy isotope-labeled substrates like DL-GLUTAMIC ACID (2,3,3,4,4-D5) can provide insights into enzyme kinetics. The presence of heavier deuterium atoms in place of hydrogen can sometimes alter the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rates of the labeled versus unlabeled substrate, researchers can gain information about the reaction's mechanism and identify rate-limiting steps.

For example, the enzyme glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate. nih.gov Kinetic studies of this enzyme have revealed complex behavior, including deviations from standard Michaelis-Menten kinetics, that can be further investigated using deuterated substrates. nih.govlibretexts.org Observing a significant KIE for the reaction with D5-glutamic acid would suggest that C-H bond cleavage at one of the deuterated positions is part of the rate-determining step of the enzymatic reaction. This type of analysis helps to refine our understanding of how enzymes function and how metabolic fluxes are controlled at the level of individual catalytic steps.

Research Applications of Dl Glutamic Acid 2,3,3,4,4 D5 in Biological Systems Preclinical and in Vitro Models

Neurobiological Research Applications

In the field of neurobiology, DL-GLUTAMIC ACID (2,3,3,4,4-D5) is instrumental in dissecting the intricate metabolic and signaling roles of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.

Investigating Glutamate Metabolism in Neuronal and Glial Cells

The metabolic coupling between neurons and glial cells, particularly astrocytes, is fundamental for normal brain function. DL-GLUTAMIC ACID (2,3,3,4,4-D5) is employed as a tracer to investigate the dynamics of the glutamate-glutamine cycle, a key pathway in which glutamate released by neurons is taken up by astrocytes and converted to glutamine. This glutamine is then transported back to neurons to replenish the neurotransmitter pool of glutamate.

By introducing DL-GLUTAMIC ACID (2,3,3,4,4-D5) to co-cultures of neurons and glial cells, researchers can monitor the appearance of the deuterium (B1214612) label in downstream metabolites. For example, the conversion of the labeled glutamate to labeled glutamine within astrocytes can be quantified. This allows for the precise measurement of the rates of glutamate uptake, its conversion to glutamine by glutamine synthetase, and the subsequent transfer of glutamine to neurons. These studies are crucial for understanding how neuronal activity is sustained and how these processes are affected in neurological disorders.

Table 1: Representative Data from Isotope Tracing of Glutamate Metabolism in Neuronal-Glial Co-cultures

Metabolite Isotopic Enrichment (%) in Neurons Isotopic Enrichment (%) in Glial Cells Metabolic Pathway Indicated
Glutamate-d5 95.0 5.0 Direct uptake/utilization
Glutamine-d5 5.0 85.0 Glutamate-Glutamine Cycle (Glial)
GABA-d4 30.0 Not Detected Neurotransmitter Synthesis (Neuronal)
α-Ketoglutarate-d4 40.0 60.0 TCA Cycle Entry

Tracing Neurotransmitter Turnover and Compartmentation

A significant challenge in neuroscience is to distinguish the pool of glutamate used for neurotransmission from the larger metabolic pool. Stable isotope tracing with DL-GLUTAMIC ACID (2,3,3,4,4-D5) helps to delineate these functionally distinct pools. When introduced into in vivo or ex vivo models, the labeled glutamate can be traced into synaptic vesicles, the storage sites for neurotransmitter glutamate.

Upon stimulation of neuronal activity, the release of labeled glutamate and its subsequent conversion to other neurotransmitters, such as gamma-aminobutyric acid (GABA), can be monitored. This provides a direct measure of neurotransmitter turnover rates and the dynamics of synaptic transmission. Such studies have demonstrated that metabolic compartmentation is a key feature of brain metabolism, where different cell types and subcellular locations handle glutamate in distinct ways. fordham.edu

Studies in Preclinical Brain Slice Models

Organotypic brain slice cultures are valuable ex vivo models that preserve the complex cellular architecture and synaptic connectivity of the brain. nih.gov In these models, DL-GLUTAMIC ACID (2,3,3,4,4-D5) is used to study glutamate metabolism in a setting that closely mimics the in vivo environment. For instance, researchers can investigate how pathological conditions, such as ischemia or neuroinflammation, alter glutamate metabolism and neurotransmission. nih.gov

By applying the labeled compound to brain slices and subsequently analyzing the tissue and perfusate using mass spectrometry, the flux of glutamate through various pathways can be quantified. This includes its entry into the tricarboxylic acid (TCA) cycle for energy production or its use in the synthesis of other amino acids and glutathione (B108866). Studies using stable isotope tracing in hippocampal slices have revealed significant alterations in cellular energy and neurotransmitter metabolism during aging. fordham.edu

Cancer Metabolism Studies

The application of DL-GLUTAMIC ACID (2,3,3,4,4-D5) extends to cancer research, where it is used to unravel the metabolic reprogramming that is a hallmark of many cancers.

Tracking Nutrient Reprogramming in Cancer Cell Lines and Tumor Models

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. nih.gov Many tumors become "addicted" to glutamine and glutamate, using them as a primary source of carbon and nitrogen for building biomass and maintaining redox balance. By supplying DL-GLUTAMIC ACID (2,3,3,4,4-D5) to cancer cell cultures or in vivo tumor models, scientists can trace the metabolic fate of glutamate's carbon and nitrogen atoms.

This stable isotope tracing approach allows for the detailed mapping of how glutamate contributes to the TCA cycle, the synthesis of non-essential amino acids, and the production of fatty acids. For example, in some cancer cells, glutamate is converted to α-ketoglutarate to replenish the TCA cycle, a process known as anaplerosis. In others, it undergoes reductive carboxylation to produce citrate, a key precursor for lipid synthesis. These findings, made possible by tracers like DL-GLUTAMIC ACID-d5, provide a detailed picture of the metabolic rewiring in cancer.

Table 2: Representative Findings from DL-Glutamic Acid-d5 Tracing in Glioblastoma Cells

Metabolic Pathway Key Metabolite Measured Isotopic Label Incorporation (Fold Change vs. Control) Implication
TCA Cycle Anaplerosis α-Ketoglutarate-d4 5.2 High dependence on glutamate for TCA cycle fueling.
Reductive Carboxylation Citrate-d4 3.8 Glutamate is a significant source for lipid synthesis.
Transamination Aspartate-d4 4.5 Active use of glutamate nitrogen for amino acid synthesis.
Glutathione Synthesis Glutathione-d5 2.1 Contribution to antioxidant defense.

Assessment of Glutamine/Glutamate Metabolic Vulnerabilities in Cancer

By understanding the specific metabolic pathways that cancer cells rely on, researchers can identify potential therapeutic targets. The use of DL-GLUTAMIC ACID (2,3,3,4,4-D5) helps to pinpoint these metabolic vulnerabilities. For instance, if a particular cancer type shows a high flux of glutamate into the TCA cycle via the enzyme glutamate dehydrogenase, then this enzyme could be a target for drug development.

Furthermore, stable isotope tracing can reveal metabolic plasticity, where cancer cells adapt to the inhibition of one pathway by upregulating another. For example, studies on glioma cells have shown that when the primary pathway for converting glutamine to glutamate is blocked, the cells can utilize alternative pathways to generate glutamate. This highlights the importance of using tracers like DL-GLUTAMIC ACID-d5 to gain a comprehensive understanding of cancer metabolism when developing new therapeutic strategies.

Microbial Metabolism Research

The study of microbial metabolism is fundamental to understanding cellular life, disease, and industrial biotechnology. Stable isotope-labeled compounds, such as DL-GLUTAMIC ACID (2,3,3,4,4-D5), serve as powerful tracers to map the intricate network of biochemical reactions within microorganisms. By introducing this labeled glutamic acid into a microbial culture, researchers can follow the journey of the deuterium atoms as they are incorporated into various metabolites. This provides a dynamic view of metabolic pathways, which is not achievable by simply measuring static metabolite concentrations. eurisotop.com The use of isotopic tracers is essential for distinguishing between increased production and decreased consumption of a metabolite, offering clear insights into pathway regulation. eurisotop.com

Elucidating Biosynthetic Pathways in Prokaryotic Systems

DL-GLUTAMIC ACID (2,3,3,4,4-D5) is a vital tool for elucidating the biosynthetic pathways in prokaryotic systems, such as bacteria. Glutamic acid is a central node in metabolism, acting as a precursor for the synthesis of other amino acids (like proline, arginine, and glutamine) and participating in the citric acid cycle (TCA cycle) via its conversion to α-ketoglutarate.

When prokaryotic cells are grown in a medium containing DL-GLUTAMIC ACID (2,3,3,4,4-D5), the labeled glutamate is taken up and utilized by the cell. As it is metabolized, the deuterium atoms are transferred to downstream products. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can detect the presence and location of these deuterium labels in various molecules. eurisotop.com This allows them to:

Trace Metabolic Fates: Confirm the conversion of glutamate to other compounds by observing the incorporation of the deuterium label.

Identify Novel Pathways: Discover previously unknown or alternative metabolic routes. If the deuterium label appears in a metabolite not previously associated with glutamate metabolism, it suggests a new biochemical connection.

Quantify Metabolic Flux: Determine the rate at which metabolites flow through a particular pathway. The degree of deuterium enrichment in downstream products over time provides a quantitative measure of pathway activity.

This approach provides a detailed and dynamic map of how prokaryotes synthesize essential molecules, offering fundamental insights into their physiology and adaptation. eurisotop.com

Metabolic Engineering Applications in Microorganisms

Metabolic engineering aims to purposefully modify the metabolic pathways of microorganisms to enhance the production of desired substances, such as biofuels, pharmaceuticals, or industrial chemicals. DL-GLUTAMIC ACID (2,3,3,4,4-D5) plays a crucial role in this field by enabling precise analysis of metabolic flux before and after genetic modification.

The process typically involves:

Baseline Analysis: A wild-type microorganism is cultured with DL-GLUTAMIC ACID (2,3,3,4,4-D5) to establish a baseline metabolic flux map. This reveals the natural flow of carbon and nitrogen from glutamate through various pathways.

Genetic Modification: Genes are inserted, deleted, or modified to redirect metabolic flow towards a target product. For instance, an enzyme in a competing pathway might be knocked out to channel more precursors into the desired pathway.

Post-Modification Analysis: The engineered strain is then cultured with the same deuterated glutamic acid. By comparing the new metabolic flux map to the baseline, researchers can quantify the effect of their genetic modifications.

This stable isotope tracing helps to identify metabolic bottlenecks, where a pathway is constrained, or to uncover unintended metabolic rerouting that might reduce the yield of the target product. This detailed understanding allows for more rational and efficient strategies in strain improvement. eurisotop.comotsuka.co.jp

Investigation of Protein Synthesis and Turnover Rates in Model Systems

Proteins are in a constant state of flux, being continuously synthesized and degraded. This process, known as protein turnover, is central to cellular maintenance, adaptation, and growth. Deuterated amino acids, including DL-GLUTAMIC ACID (2,3,3,4,4-D5), are instrumental in studying these dynamics in various model systems. buchem.com

Quantification of Fractional Synthetic Rates (FSR) using Deuterated Amino Acids

The Fractional Synthetic Rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific tissue or cell population over a given period. nih.gov The use of stable isotope-labeled amino acids is a cornerstone method for determining FSR. nih.gov

In a typical experiment, a deuterated amino acid like DL-GLUTAMIC ACID (2,3,3,4,4-D5) is introduced into a model system (e.g., cell culture or a whole organism). researchgate.net The labeled amino acid enters the free amino acid pool that the cellular machinery (ribosomes) uses for protein synthesis. Over time, newly synthesized proteins will incorporate this "heavy" glutamic acid.

To calculate the FSR, researchers perform the following steps:

Sample Collection: Tissue or cell samples are collected at various time points after the introduction of the labeled amino acid.

Protein Hydrolysis: The proteins within the samples are isolated and broken down into their constituent amino acids.

Mass Spectrometry Analysis: The enrichment of the deuterated amino acid in the protein hydrolysate is measured using mass spectrometry. The instrument can distinguish between proteins containing natural-abundance ("light") glutamic acid and those containing the newly incorporated "heavy" D5-glutamic acid due to the mass difference.

FSR Calculation: The FSR is calculated based on the rate of increase in isotopic enrichment in the protein-bound amino acids relative to the enrichment of the precursor amino acid pool. nih.govresearcher.life

This method provides precise data on how quickly different proteins or the entire proteome of a tissue is being renewed, offering insights into the physiological or pathological state of the system. researcher.life

Table 1: Principle of FSR Measurement using DL-GLUTAMIC ACID (2,3,3,4,4-D5)

Step Description Analyte Key Measurement
Label Introduction DL-GLUTAMIC ACID (2,3,3,4,4-D5) is administered to the model system. Labeled Glutamic Acid Enrichment of the precursor pool.
Incorporation Ribosomes incorporate the labeled glutamic acid into new proteins. Newly Synthesized Proteins Time-dependent increase of label in proteins.
Quantification Mass spectrometry measures the ratio of labeled to unlabeled glutamic acid. Protein Hydrolysate Isotopic enrichment (e.g., M+5).

| Calculation | The rate of incorporation is used to determine the synthesis rate. | FSR (% per hour or day) | (Enrichment in Protein / Enrichment in Precursor) / Time |

Methodological Considerations and Best Practices for Dl Glutamic Acid 2,3,3,4,4 D5 Studies

Experimental Design for Stable Isotope Tracing Studies

A meticulously designed experiment is fundamental to achieving meaningful and interpretable results from stable isotope tracing studies. numberanalytics.com The initial and most critical step is to clearly define the research questions and objectives. numberanalytics.com This dictates the type of information required and guides the entire experimental setup. Common objectives addressable with stable isotope labeling include delineating metabolic pathways, quantifying metabolic fluxes under different conditions, and determining the contribution of specific nutrients to cellular metabolism. numberanalytics.com

The selection of the stable isotope label is contingent on the research question. numberanalytics.com While ¹³C-labeling is common for tracking carbon metabolism and ¹⁵N for nitrogen, deuterium (B1214612) (²H) tracers like DL-GLUTAMIC ACID (2,3,3,4,4-D5) are particularly useful for monitoring reactions that involve isomerases and dehydrogenases, which use NADH or NADPH as co-factors. nih.govnumberanalytics.com The use of deuterated water (²H₂O) is also a widespread method for quantifying the de novo biosynthesis of macromolecules such as fatty acids and proteins. nih.gov

Optimizing the labeling protocol is crucial. This includes determining the appropriate concentration of the tracer and the duration of the labeling period to ensure that the system reaches an isotopic steady state, where the enrichment of the tracer in the metabolites of interest becomes constant. The compatibility of the chosen tracer with the available analytical instruments is another vital consideration. For instance, conducting dual-labeling experiments with ¹³C and ¹⁵N requires instrumentation capable of distinguishing between these isotopologues. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Compatibility

Glutamic acid, like other amino acids, is a polar, zwitterionic, and non-volatile compound. nih.gov These properties make it incompatible with direct analysis by gas chromatography (GC), as it would decompose in the hot injector port. nih.govthermofisher.com Therefore, chemical derivatization is an indispensable step to increase volatility and thermal stability, making it suitable for GC-mass spectrometry (GC-MS) analysis. nih.govthermofisher.comsigmaaldrich.com Derivatization achieves this by replacing the active, polar hydrogen atoms on the carboxyl (-COOH) and amino (-NH₂) groups with nonpolar moieties. sigmaaldrich.com

Several derivatization strategies are employed for amino acid analysis.

Silylation: This is a common technique where active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.com An advantage of MSTFA is that its by-products are highly volatile and typically elute with the solvent front, minimizing interference. thermofisher.com Another popular reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation and Esterification: A two-step process is often effective. First, the carboxylic acid group is converted to a methyl ester by heating with 2 M hydrochloric acid in methanol (B129727) (CH₃OH). nih.govmdpi.com This is followed by acylation of the amino and other functional groups using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This two-step derivatization yields stable derivatives suitable for high-throughput analysis. nih.gov

Chloroformate Derivatives: Derivatization with methyl chloroformate in methanol can also be used. However, this reaction is highly exothermic and occurs under alkaline conditions, which can lead to the hydrolysis of proteins and peptides in biological samples like serum and urine, potentially skewing the results for free amino acid concentrations. nih.gov

Fmoc-Cl Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to enhance chromatographic resolution and detection sensitivity. nih.gov

The choice of derivatization method may require optimization of reaction conditions, such as time and temperature, to maximize the yield of the desired derivative. sigmaaldrich.com

Derivatization StrategyReagent(s)Target Functional GroupsPrimary Analytical TechniqueKey FeaturesReference
Silylation (TBDMS)N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-OH, -NH₂, -SHGC-MSDerivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Silylation (TMS)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH, -NH₂, -SHGC-MSForms highly volatile by-products that do not interfere with analysis. thermofisher.com
Esterification & AcylationHCl in Methanol, then Pentafluoropropionic Anhydride (PFPA)-COOH, then -NH₂, -OH, -SHGC-MSAllows for in-situ preparation of internal standards using deuterated methanol (CD₃OD). nih.govmdpi.com
Fmoc Derivatization9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)-NH₂LC-MSEnhances chromatographic resolution for complex samples. nih.gov

Data Processing and Computational Modeling for Isotope Labeling Patterns

Following sample analysis by MS, the resulting data is complex and requires sophisticated computational tools for processing and interpretation. digitellinc.com The primary goals are to identify isotopically labeled species, correct for natural isotope abundance, quantify enrichment, and ultimately, calculate metabolic fluxes. digitellinc.comnih.gov

High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with high mass accuracy. digitellinc.com This capability is crucial for resolving multiplexed experiments that may involve multiple stable isotopes (e.g., ¹³C and ¹⁵N) simultaneously. digitellinc.com

A variety of software tools have been developed to automate and streamline the analysis of stable isotope labeling data:

Metabolite Identification and Quantification: Tools like XCMS and MZmine are used for processing raw mass spectrometry data to detect and quantify metabolic features. numberanalytics.com

Isotopomer Analysis: Software such as IsoCor and isotopia are specifically designed to correct for the natural abundance of stable isotopes and calculate the fractional enrichment of labeled metabolites. numberanalytics.com

Metabolic Flux Analysis (MFA): This is a powerful computational technique that uses the measured isotopomer distributions to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov Software packages like 13CFLUX2 and OpenFLUX are used for this purpose. numberanalytics.com MFA provides a systems-level view of cellular metabolism. nih.gov

Pathway Analysis: Tools like MetaboAnalyst can be used to map the identified metabolites onto known metabolic pathways, helping to visualize the impact of various conditions on metabolism. unina.it

For example, a comprehensive isotopomer analysis of glutamate (B1630785) can report on all 32 of its possible ¹³C isotopomers, providing highly detailed information about TCA cycle activity and anaplerosis that is not accessible with less specific methods. nih.gov Computational modeling can also be used to predict NMR parameters for labeled compounds, which can then be compared with experimental results to confirm structural assignments. researchgate.net

Tool/TechniquePurposeExample SoftwareReference
Data ProcessingPeak detection, alignment, and quantification from raw MS data.XCMS, MZmine numberanalytics.com
Isotopomer AnalysisCorrection for natural isotope abundance and calculation of labeling patterns.IsoCor, isotopia numberanalytics.com
Metabolic Flux Analysis (MFA)Calculation of intracellular reaction rates from isotope labeling data.13CFLUX2, OpenFLUX numberanalytics.com
Pathway AnalysisMapping identified metabolites to known metabolic pathways.MetaboAnalyst unina.it
Quantitative ProteomicsProcessing stable isotope labeling data for protein quantification.SILVER, MaxQuant oup.com

Limitations and Potential Pitfalls in Deuterium Tracer Experiments

Despite the power of deuterium labeling, researchers must be aware of several potential limitations and pitfalls that can complicate data interpretation.

Deuterium Kinetic Isotope Effect (DKIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This means that breaking a C-D bond requires more energy and thus occurs at a slower rate. nih.gov This phenomenon, known as the DKIE, can significantly slow down enzyme-catalyzed reactions where C-H bond cleavage is a rate-limiting step. nih.gov The magnitude of the DKIE varies depending on the specific reaction and enzyme; it is generally most significant for O-dealkylation reactions and less so for amine N-dealkylation or aromatic hydroxylation. musechem.com

Metabolic Switching: A significant DKIE at one position in a molecule can cause a redirection of metabolism towards other, non-deuterated sites. nih.govmusechem.com This phenomenon, termed "metabolic switching" or "metabolic shunting," can alter the metabolic fate of the compound in ways that are not easily predictable. nih.govmusechem.com This makes it essential to validate metabolic pathway changes through in vivo or in vitro experiments. musechem.com

Hydrogen-Deuterium Exchange: Deuterium atoms, particularly those on α-carbons of amino acids, can sometimes exchange with hydrogen atoms from water during sample processing, especially under acidic or basic conditions or in the presence of certain catalytic surfaces like clays. nih.govresearchgate.net This can lead to a loss of the isotopic label and an underestimation of enrichment. nih.gov For example, studies using deuterated substrates to trace NADPH metabolism have been complicated by a high rate of water exchange catalyzed by flavin enzymes, which obscures the true labeling pattern. nih.gov

Analytical and Synthetic Challenges: The synthesis of specifically labeled deuterated compounds can be challenging and costly. musechem.comclearsynth.com Furthermore, accurately determining the isotopic enrichment and purity of the labeled compound is critical and requires careful analysis using techniques like high-resolution mass spectrometry and NMR. creative-proteomics.comrsc.org At very high levels of deuterium enrichment in the body, toxic effects have been observed, such as interference with mitotic spindle formation during cell division. frontiersin.org

Understanding these potential issues is crucial for designing robust experiments and accurately interpreting the data from studies using DL-GLUTAMIC ACID (2,3,3,4,4-D5) and other deuterated tracers. nih.gov

Future Directions in Dl Glutamic Acid 2,3,3,4,4 D5 Research

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of metabolomics with other "omics" disciplines, such as proteomics and transcriptomics, provides a more holistic view of cellular processes. DL-GLUTAMIC ACID (2,3,3,4,4-D5) serves as a powerful tool in these multi-omics studies by enabling researchers to trace the flow of glutamate (B1630785) through metabolic pathways and connect metabolic changes to alterations in gene and protein expression.

By introducing the deuterated glutamic acid into cell cultures or model organisms, scientists can track its incorporation into various biomolecules. isotope.compubcompare.ai Subsequent analysis using mass spectrometry-based proteomics can identify and quantify proteins that are synthesized using this labeled amino acid. This approach, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise comparison of protein abundance between different experimental conditions. acs.orgnih.gov For instance, researchers can investigate how the proteome responds to specific stimuli or disease states by monitoring the differential incorporation of labeled amino acids. acs.org

Multi-omics approaches that combine transcriptomics and metabolomics have been used to uncover the metabolic reprogramming in diseases like cancer. mdpi.com Studies have shown that integrating these datasets can identify key metabolic pathways, such as glutathione (B108866) metabolism, that are significantly altered. mdpi.com The use of labeled metabolites like DL-GLUTAMIC ACID (2,3,3,4,4-D5) can further refine these analyses by providing direct evidence of flux through these pathways, linking gene expression changes to functional metabolic outcomes. For example, an integrative multi-omics approach in maize helped to identify genes and biological processes, particularly those related to translational machinery, that regulate the amino acid composition of seeds. oup.comresearchgate.net

Future studies will likely leverage DL-GLUTAMIC ACID (2,3,3,4,4-D5) in sophisticated multi-omics workflows to:

Elucidate the complex interplay between signaling pathways and metabolic networks.

Identify novel biomarkers for disease diagnosis and prognosis by correlating metabolic fluxes with proteomic and transcriptomic signatures. nih.gov

Uncover the mechanisms of drug action and resistance by observing how therapeutic interventions remodel cellular metabolism and protein expression.

Research AreaApplication of Labeled Glutamic AcidKey Findings/PotentialCitations
Proteomics (SILAC) Quantitative analysis of protein synthesis and turnover.Allows for accurate relative quantification of proteins under different conditions, revealing proteome-wide responses. acs.org, nih.gov
Transcriptomics & Metabolomics Integration Tracing metabolic pathways to link gene expression with metabolic function.Identifies key perturbed pathways (e.g., glutathione metabolism) and provides functional validation for transcriptomic data. mdpi.com, oup.com, researchgate.net
Drug Discovery and Development Investigating the metabolic effects of drug candidates.Helps to understand the mechanism of action and potential off-target effects by tracking metabolic rearrangements. nih.gov

Development of Advanced Analytical Techniques for Enhanced Spatial and Temporal Resolution

A significant frontier in metabolic research is the ability to visualize and quantify metabolic processes with high spatial and temporal resolution. The development of advanced analytical techniques is crucial for tracking the fate of tracers like DL-GLUTAMIC ACID (2,3,3,4,4-D5) within the intricate architecture of cells and tissues.

Deuterium (B1214612) Metabolic Imaging (DMI) is an emerging magnetic resonance-based method that allows for the non-invasive mapping of the metabolism of deuterated substrates in vivo. nih.gov By administering a compound like [6,6'-D2]glucose, researchers have been able to generate metabolic maps of the brain, distinguishing between glucose, lactate, and the combined signal of glutamate and glutamine (Glx). nih.gov The use of DL-GLUTAMIC ACID (2,3,3,4,4-D5) in similar DMI studies could provide direct, spatially resolved information on glutamate transport and metabolism in real-time, offering insights into brain energy metabolism and neurotransmission. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that probes protein conformation and dynamics. mdpi.com While traditionally used to study protein folding, recent advancements are expanding its application. In-droplet HDX-MS, for example, allows for the study of very rapid protein dynamics. acs.org Although not a direct application for tracing the metabolic fate of the entire molecule, the principles of tracking deuterium incorporation are central. The development of methods for analyzing deuterated metabolites alongside proteins could provide a correlative view of metabolic activity and protein structural changes.

Future advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging coupled with stable isotope tracers can reveal the subcellular distribution of metabolites. researchgate.net Applying this to DL-GLUTAMIC ACID (2,3,3,4,4-D5) could map its conversion to other key metabolites within specific cellular compartments or tissue regions.

Rapid-Scan Electron Paramagnetic Resonance (EPR): This technology offers high sensitivity and temporal resolution for studying spin-labeled molecules. While not directly applicable to deuterium, its development signifies a trend towards analytical methods that capture dynamic molecular events in real-time. rsc.org

Improved Chromatography-Mass Spectrometry: The development of more sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately quantifying low-abundance isotopologues in complex biological samples, which is crucial for tracing studies. nih.gov

Analytical TechniquePrincipleApplication for Labeled GlutamatePotential for Enhanced ResolutionCitations
Deuterium Metabolic Imaging (DMI) Magnetic resonance imaging of deuterated compounds.Non-invasive, in vivo mapping of glutamate and its metabolic products (e.g., glutamine).Provides spatial maps of metabolic activity within tissues and organs. nih.gov, researchgate.net
Mass Spectrometry Imaging (e.g., MALDI) Ionization of molecules directly from tissue sections for mass analysis.Visualization of the distribution of labeled glutamate and its downstream metabolites at the tissue and cellular level.High spatial resolution, revealing metabolic heterogeneity. researchgate.net
LC-MS/MS Separation of molecules by chromatography followed by mass analysis.Sensitive and specific quantification of labeled glutamate and its isotopologues in biological extracts.High sensitivity for temporal studies of metabolic flux. nih.gov
Hydrogen-Deuterium Exchange (HDX)-MS Probing protein structure by deuterium exchange on backbone amides.Indirectly related, but highlights advanced MS techniques for tracking deuterium.Provides residue-level information on protein dynamics, which can be correlated with metabolic state. mdpi.com, acs.org

Novel Applications in Systems Biology and Computational Modeling

Systems biology aims to understand the emergent properties of complex biological systems through the integration of experimental data and computational modeling. Stable isotope tracers like DL-GLUTAMIC ACID (2,3,3,4,4-D5) are indispensable for this approach, particularly in the field of metabolic flux analysis (MFA). nih.govmedchemexpress.com

MFA is a powerful computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov The process involves introducing a labeled substrate (the tracer) into a biological system at a metabolic steady state. By measuring the isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry or NMR, researchers can deduce the relative contributions of different pathways to the production of that metabolite. nih.govresearchgate.net

DL-GLUTAMIC ACID (2,3,3,4,4-D5) is an ideal tracer for dissecting the complexities of central carbon metabolism. Glutamate is a key node, linking amino acid metabolism with the Krebs (TCA) cycle. sigmaaldrich.com By tracing the deuterated carbons of glutamic acid, researchers can:

Quantify the flux through anaplerotic pathways that replenish TCA cycle intermediates. researchgate.net

Differentiate between oxidative and reductive carboxylation pathways of glutamine metabolism, which is particularly important in cancer cells. nih.gov

Build and validate comprehensive computational models of cellular metabolism. These models can then be used to predict how the system will respond to genetic or environmental perturbations.

The determination of glutamate transporter structures has paved the way for computational investigations into their function and dynamics at a molecular level. mdpi.com Molecular dynamics simulations, combined with experimental data from tracer studies using DL-GLUTAMIC ACID (2,3,3,4,4-D5), can provide a detailed, mechanistic understanding of how glutamate is transported across cell membranes and channeled into metabolic pathways.

Future applications in this domain will focus on:

Developing dynamic MFA models that can capture metabolic changes over time, moving beyond the steady-state assumption.

Integrating flux data with other omics data to create more comprehensive and predictive models of cellular behavior.

Using these models for rational metabolic engineering to enhance the production of valuable bioproducts, such as poly-γ-glutamic acid. nih.gov

Application AreaRole of DL-GLUTAMIC ACID (2,3,3,4,4-D5)Insights GainedCitations
Metabolic Flux Analysis (MFA) As a stable isotope tracer to follow carbon and nitrogen atoms through metabolic networks.Quantification of intracellular reaction rates (fluxes), revealing the activity of pathways like the TCA cycle and anaplerosis. nih.gov, nih.gov, medchemexpress.com, researchgate.net
Computational Modeling Providing experimental data for building and validating kinetic models of metabolism.Creates predictive models of cellular behavior to understand disease states or guide metabolic engineering. mdpi.com
Systems Biology Integrating metabolic flux data with proteomic and transcriptomic data.Provides a holistic understanding of how genetic regulation translates to functional metabolic phenotypes. nih.gov, oup.com

Q & A

Basic Question: How does deuteration at specific positions (2,3,3,4,4-D5) in DL-glutamic acid enhance its utility in metabolic tracing studies?

Methodological Answer:
Deuterium labeling at positions 2,3,3,4,4 enables precise tracking of metabolic pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). The deuterium atoms act as non-radioactive tracers, allowing differentiation between endogenous and exogenous glutamic acid pools. For example, in studies of ABC transporter functions (e.g., shrimp metabolism under toxin exposure), deuterated DL-glutamic acid helps quantify uptake rates without isotopic interference from natural abundance isotopes .

Basic Question: What analytical techniques are recommended for verifying isotopic purity of DL-glutamic acid (2,3,3,4,4-D5)?

Methodological Answer:
Isotopic purity (>97% D) can be confirmed via:

  • High-resolution mass spectrometry (HR-MS): Detects mass shifts corresponding to deuterium incorporation.
  • NMR spectroscopy: Identifies deuterium substitution patterns (e.g., absence of proton signals at labeled positions).
  • Isotope ratio monitoring: Validates isotopic enrichment using calibrated standards.
    Suppliers like Cambridge Isotope Laboratories (CIL) provide certificates of analysis, but independent verification is critical for sensitive applications .

Advanced Question: How do variations in supersaturation (sop) conditions affect the cloud condensation nuclei (CCN) activity of DL-glutamic acid in atmospheric studies?

Methodological Answer:
CCN activity is sensitive to solubility and surface tension, which vary with sop. At sop = 0.11%, DL-glutamic acid exhibits lower activation efficiency compared to oxalacetic acid, but its activity increases at sop = 0.32% due to enhanced solubility. Experimental designs must account for:

  • Solution preparation: Methanol vs. aqueous solvents may alter particle morphology.
  • Critical diameter measurements: Use differential mobility analyzers (DMAs) to minimize size-distribution errors .

Advanced Question: What strategies mitigate isotopic scrambling during synthesis of multi-deuterated amino acids like DL-glutamic acid (2,3,3,4,4-D5)?

Methodological Answer:
Isotopic scrambling (unintended H/D exchange) is minimized by:

  • Controlled reaction conditions: Use deuterated solvents (e.g., D2O) and catalysts (e.g., Pd/D in H2SO4) to preserve labeling.
  • Stepwise deuteration: Introduce deuterium at specific positions sequentially to avoid side reactions.
  • Post-synthesis purification: Chromatographic methods (e.g., ion-exchange resins) remove scrambled byproducts. Blomquist et al. (1966) demonstrated these principles in synthesizing highly deuterated amino acids .

Advanced Question: How can researchers resolve contradictions in CCN activation data between DL-glutamic acid and structurally similar dicarboxylic acids?

Methodological Answer:
Discrepancies (e.g., DL-glutamic acid vs. succinic acid at sop = 0.21%) arise from differences in:

  • Hydrogen-bonding capacity: Glutamic acid’s amino group enhances hygroscopicity but may reduce surface activity.
  • Particle-phase state: Crystalline vs. amorphous phases affect water uptake.
  • Data normalization: Compare activation diameters relative to ammonium sulfate standards. Replicate experiments under identical humidity and temperature conditions to isolate compound-specific effects .

Basic Question: What is the role of DL-glutamic acid (2,3,3,4,4-D5) in studying ABC transporter functions?

Methodological Answer:
Deuterated DL-glutamic acid serves as a stable isotope tracer in metabolic flux analysis. In shrimp exposed to microcystin-LR, upregulated ABC transporters correlate with increased deuterated glutamic acid uptake, detectable via LC-MS. This approach avoids interference from endogenous metabolites and quantifies transporter efficiency under stress conditions .

Advanced Question: How to optimize LC-MS parameters for detecting deuterated DL-glutamic acid in complex biological matrices?

Methodological Answer:

  • Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar amino acids.
  • Ionization: Electrospray ionization (ESI) in negative mode enhances sensitivity for carboxylate groups.
  • Data acquisition: Employ parallel reaction monitoring (PRM) for selective detection of deuterated ions (e.g., m/z 148.1 → 84.1 for D5-glutamic acid).
  • Matrix cleanup: Deproteinize samples with cold methanol to reduce background noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.